5-Amino-N,N'-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide

Description

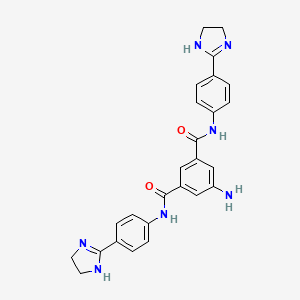

This compound features a central isophthalamide core (meta-substituted benzene ring) with an amino group at the 5-position and two 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl substituents.

Properties

CAS No. |

5374-63-0 |

|---|---|

Molecular Formula |

C26H25N7O2 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

5-amino-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C26H25N7O2/c27-20-14-18(25(34)32-21-5-1-16(2-6-21)23-28-9-10-29-23)13-19(15-20)26(35)33-22-7-3-17(4-8-22)24-30-11-12-31-24/h1-8,13-15H,9-12,27H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |

InChI Key |

LTFQJWITYVCSPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)N)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide typically involves the formation of imidazole rings through cyclization reactions. One common method involves the reaction of amido-nitriles with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as nickel and oxidizing agents like tert-butylhydroperoxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of large-scale reactors and efficient purification techniques is essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide undergoes various chemical reactions, including:

Oxidation: The imidazole rings can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole rings.

Substitution: Substitution reactions can occur at the amino or imidazole groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various catalysts like nickel and palladium .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound is distinguished from analogues by its isophthalamide core (meta-substituted), whereas derivatives like N1,N4-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamides (e.g., compounds 9c , 9e , and 1 ) utilize a terephthalamide core (para-substituted). Substituents on the aromatic core further differentiate these compounds:

Notes:

- Substituent Effects: Electron-donating (e.g., amino) vs. electron-withdrawing (e.g., nitro, chloro, fluoro) groups influence electronic properties.

Biological Activity

5-Amino-N,N'-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, this compound belongs to the class of bis-amides and is specifically classified as an isophthalamide. Its molecular formula is C18H20N4O2, with a molecular weight of approximately 467.52 g/mol. The compound's structure features two imidazole rings attached to phenyl groups, which may contribute to its biological efficacy.

Research indicates that this compound exhibits significant biological activity, particularly against Trypanosoma brucei , the causative agent of African trypanosomiasis. In vitro studies have demonstrated that this compound possesses potency comparable to established treatments like pentamidine. Its mechanism of action may involve interference with cellular metabolism or the inhibition of specific enzymes crucial for pathogen survival .

Biological Activities

The biological activities of this compound include:

- Antiparasitic Activity : Effective against Trypanosoma brucei.

- Antimicrobial Properties : Potential effectiveness against various bacterial strains.

- Enzyme Inhibition : Possible inhibition of enzymes essential for pathogen viability.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential efficacy of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline | Contains a single imidazole ring | Simpler structure; less potent against Trypanosoma |

| N,N'-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea | Urea linkage instead of amide | Potentially different biological activity due to urea functionality |

| 1,2-Benzenedicarboxamide derivatives | General class; varies in substituents | Broader range of biological activities; not specific to trypanosomiasis |

The dual imidazole functionality combined with an isophthalic acid framework enhances the potential efficacy of this compound against specific pathogens compared to simpler analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and mechanisms of action of this compound:

- In Vitro Studies : These studies have shown that the compound exhibits significant antiparasitic activity against Trypanosoma brucei, with IC50 values comparable to those of traditional treatments .

- Mechanistic Studies : Research has indicated that the compound may disrupt metabolic pathways in pathogens by inhibiting key enzymes involved in energy production .

- Structural Activity Relationship (SAR) : Investigations into the structural modifications have revealed that variations in the imidazole rings can significantly affect biological potency and selectivity against different pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.